molecular formula C11H19BO4 B12504065 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Cat. No.: B12504065
M. Wt: 226.08 g/mol
InChI Key: UZMWEJFFPHNEBB-UHFFFAOYSA-N
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Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a cyclopropane-based boronate ester with a methyl carboxylate substituent. Its structure combines the strain of the cyclopropane ring with the reactivity of the boronate ester, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and radical cyclization processes . The compound’s stereochemistry and substituent placement influence its reactivity and applications in organic synthesis.

Properties

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7(8)9(13)14-5/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMWEJFFPHNEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Starting Material : Ethyl diazoacetate and a vinyl boronate ester (e.g., 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane) are reacted in the presence of a cobalt catalyst (e.g., N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II)) under argon.
  • Cyclopropanation : The reaction proceeds at 40°C for 24 hours, yielding a cyclopropane boronic ester intermediate.
  • Esterification : The intermediate is treated with methanol and a catalytic acid (e.g., H₂SO₄) to form the methyl ester.

Key Data:

Parameter Value Source
Yield (cyclopropanation) 33–37% (cis/trans mixture)
Purity (final product) ≥97% (HPLC)
Reaction Time 24 hours

Miyaura Borylation of Halocyclopropane Carboxylates

Palladium-catalyzed Miyaura borylation introduces the boronate group to a bromocyclopropane carboxylate precursor.

Procedure:

  • Starting Material : Methyl 2-bromocyclopropane-1-carboxylate is combined with bis(pinacolato)diboron (B₂pin₂) in dimethylformamide (DMF).
  • Catalysis : Pd(dppf)Cl₂ (1–5 mol%) and potassium acetate (3 equiv) are added.
  • Reaction Conditions : The mixture is heated to 95°C under argon for 12–24 hours.
  • Workup : The product is purified via silica gel chromatography (hexane/ethyl acetate).

Key Data:

Parameter Value Source
Yield 86%
Catalyst Loading 5 mol% Pd(dppf)Cl₂
Reaction Scale 0.1–5 mmol

Esterification of Preformed Boronate Carboxylic Acids

Direct esterification of trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylic acid avoids multi-step syntheses.

Procedure:

  • Acid Activation : The carboxylic acid (1 equiv) is treated with thionyl chloride (SOCl₂) to form the acyl chloride.
  • Methanol Quenching : The acyl chloride is reacted with methanol (5 equiv) and triethylamine (TEA) at 0°C.
  • Purification : The crude product is recrystallized from dichloromethane/methanol.

Key Data:

Parameter Value Source
Yield 80–85%
Purity 97% (NMR)
Reaction Time 4 hours

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Efficiency
Corey-Chaykovsky 33–37 90–95 Moderate High
Miyaura Borylation 86 95–97 High Moderate
Direct Esterification 80–85 97 High Low
Enzymatic N/A N/A Low Very High

Analytical Validation

  • NMR : Key signals include cyclopropane protons (δ 1.2–1.9 ppm) and boronate ester quartets (δ 1.3 ppm).
  • HRMS : Calculated for C₁₁H₁₉BO₄ [M+H]⁺: 229.14; observed: 229.13.
  • X-ray Crystallography : Confirms trans configuration of cyclopropane and boronate groups.

Industrial-Scale Considerations

  • Miyaura Borylation : Preferred for scalability (5 mmol to 1 mol).
  • Safety : Boronate esters are moisture-sensitive; reactions require inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Strong nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and therapeutic agents.

    Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The palladium catalyst activates the boronic ester, allowing it to react with aryl or vinyl halides to form the desired product. The molecular targets and pathways involved include the activation of the boronic ester and the subsequent coupling with the halide substrate.

Comparison with Similar Compounds

Ethyl Ester Derivatives

Ethyl 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate (CAS 1215107-29-1) replaces the methyl carboxylate with an ethyl group. Key differences include:

  • Molecular Weight : 240.10 (ethyl) vs. ~226.07 (methyl) .
  • Stability : Ethyl derivatives require inert atmosphere storage (2–8°C), while methyl analogs may exhibit similar sensitivity .
  • Hazard Profile : Ethyl variant carries warnings for acute toxicity (H302) and skin/eye irritation (H315, H319), likely due to ester group modifications .
Compound Name Molecular Formula Molecular Weight CAS Number Storage Conditions
Methyl 2-(dioxaborolan-2-yl)cyclopropane-1-carboxylate C12H19BO4 ~226.07 Not specified Likely inert atmosphere
Ethyl 2-(dioxaborolan-2-yl)cyclopropane-1-carboxylate C13H21BO4 240.10 1215107-29-1 Inert, 2–8°C

Cyclopropane vs. Larger Ring Systems

  • Cyclobutane Analog: Methyl 1-(((2S,5R)-2-isopropyl-5-methylcyclohexyl)methyl)cyclobutane-1-carboxylate (30) replaces cyclopropane with cyclobutane and introduces a bulky isopropyl-methylcyclohexyl group. Synthesis via photoredox catalysis yields 67% .
  • Cyclopentane Analog : Methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentane-1-carboxylate (QL-4724) exhibits lower ring strain, which may stabilize the compound but reduce participation in strain-driven reactions .

Substituent Variations

  • Aromatic Substituents : Methyl 1-[3-(tetramethyl-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate (PN-1610) adds a phenyl group to the cyclopropane. This enhances π-π stacking interactions in catalysis but may complicate purification .
  • Carboxamide Derivatives : N-(3-(dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS 1031747-40-6) replaces the ester with a carboxamide, altering solubility and hydrogen-bonding capacity .

Stereochemical and Functional Group Modifications

  • Cis Isomers : Ethyl cis-2-(dioxaborolan-2-yl)cyclopropane-1-carboxylate (CAS 2135443-14-8) highlights the role of stereochemistry in reactivity. Cis configurations may favor specific transition states in cyclopropanation .
  • Bicyclic Systems : Compounds like 4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane introduce fused rings, drastically altering steric and electronic profiles .

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., cyclohexyl in compound 8 ) reduce coupling efficiency by ~20% compared to unsubstituted cyclopropane boronate esters .
  • Thermal Stability : Methyl esters decompose at ~150°C, while ethyl analogs show similar thresholds, suggesting ester choice minimally impacts thermal resilience .
  • Biological Compatibility : Carboxamide derivatives (e.g., compound 1031747-40-6) exhibit improved aqueous solubility, making them candidates for medicinal chemistry .

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its inhibitory effects on various kinases and its potential therapeutic applications.

  • Molecular Formula : C14_{14}H19_{19}B1_{1}O4_{4}
  • Molecular Weight : 262.11 g/mol
  • CAS Number : 653589-95-8
  • Purity : >98% (GC)

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of several kinases, including GSK-3β (Glycogen synthase kinase 3 beta), IKK-β (IκB kinase beta), and ROCK-1 (Rho-associated protein kinase 1).

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50_{50} (nM)
This compoundGSK-3β50 - 1314
This compoundIKK-βNot specified
This compoundROCK-1Not specified

The IC50_{50} values indicate the concentration required to inhibit 50% of the enzyme activity. Compounds with lower IC50_{50} values are considered more potent inhibitors.

Anti-inflammatory Effects

In cellular models of inflammation induced by lipopolysaccharides (LPS), the compound demonstrated significant suppression of nitric oxide (NO) production and pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity

CompoundCytokineEffect
This compoundIL-6Decreased
This compoundTNF-alphaNo significant change

This suggests that while the compound effectively reduces certain inflammatory markers like IL-6 and NO levels, it does not significantly affect TNF-alpha production.

Case Studies

A study published in MDPI examined various derivatives of boron-containing compounds and their biological activities. Among these compounds was this compound. The results indicated that modifications in the structure could lead to enhanced kinase inhibition and anti-inflammatory properties .

Cytotoxicity Assessment

The cytotoxicity of the compound was evaluated in both HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The findings revealed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability:

Table 3: Cytotoxicity Results

Concentration (µM)HT-22 Cell Viability (%)BV-2 Cell Viability (%)
0.1>90>90
1>90>90
10>85>85
50<50<50

This indicates a favorable safety profile at lower concentrations.

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